molecular formula C15H20O3 B15215255 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan CAS No. 16958-56-8

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan

Cat. No.: B15215255
CAS No.: 16958-56-8
M. Wt: 248.32 g/mol
InChI Key: BLERJNRNLXAKJR-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-benzo[b]cyclohepta[d]furan (hereafter referred to as the target compound) is a polycyclic ether featuring a fused benzo-cycloheptane-furan system with two methoxy substituents at the 3- and 4-positions. This compound is synthesized via methoxyl group participation during solvolysis reactions, as demonstrated in the reaction of trans-2-(2',8',4'-trimethoxyphenyl)cycloheptyl methanesulfonate with the dipotassium salt of mercaptoacetic acid . The methoxy groups play a critical role in stabilizing intermediates during ring formation, contributing to its structural rigidity and reactivity . Its fully saturated cycloheptane ring and fused aromatic system distinguish it from simpler benzofuran derivatives, making it a subject of interest in synthetic organic chemistry and pharmacology.

Properties

CAS No.

16958-56-8

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3,4-dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b][1]benzofuran

InChI

InChI=1S/C15H20O3/c1-16-13-9-8-11-10-6-4-3-5-7-12(10)18-14(11)15(13)17-2/h8-10,12H,3-7H2,1-2H3

InChI Key

BLERJNRNLXAKJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3CCCCCC3O2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5aH-cyclohepta[b]benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Hydrogenation and Substituents

The target compound belongs to a broader class of fused benzocyclohepta-furans. Key structural analogues include:

Compound Name Structure Features Synthesis Method Yield Key Properties/Reactivity References
6,7,8,9,10,10a-Hexahydro-5aH-benzo[b]cyclohepta[d]furan (8b) No methoxy groups; fully saturated cycloheptane ring Method B 14% Lower yield due to steric hindrance
7,8,9,10-Tetrahydro-6H-benzo[b]cyclohepta[d]furan (9b) Partially unsaturated cycloheptane ring Method B 56% Higher reactivity in photochemical traps
3a,9-Dihydro-4,9-methano-4H-benzo[4,5]cyclohepta[1,2-b]furan (3a) Methano-bridged; unsaturated Photochemical N/A Forms hydroperoxides with O₂
5,6-Dihydroxy-1,1α,2,3,4,8b-hexahydro-benzo[3,4]cyclohepta[1,2-b]azirine Azirine ring fused to cycloheptane Hydrolysis N/A Bioactive intermediate for asthma drugs
  • Key Differences: The target compound’s methoxy groups enhance electron density, facilitating participation in solvolysis reactions, unlike non-substituted analogues like 8b . Compounds with partial unsaturation (e.g., 9b) exhibit higher reactivity in photochemical trapping (e.g., methanol adduct formation) compared to fully hydrogenated systems . Methano-bridged derivatives (e.g., 3a) show distinct regioselectivity in oxidation reactions, forming hydroperoxides rather than stable ethers .

Functionalized Derivatives: Hydrazones and Bioactive Analogues

Hydrazone-functionalized cyclohepta-furans, such as those in , highlight the impact of substituents on stability and bioactivity:

Compound (From ) Substituents Yield Melting Point Key Spectral Features (IR/NMR)
DNPH hydrazone (6) 2,4-Dinitrophenyl hydrazone 86% 181–182°C IR: 1756 cm⁻¹ (lactone); NMR: δ 10.79 (s, =NNH)
Benzoic hydrazone (7) Benzoyl hydrazone 60% 45–46°C MS: m/z 389 ([M+Na]⁺)
Carbamoyl hydrazone (8) Semicarbazide 84% 171–173°C IR: 1690 cm⁻¹ (amide); NMR: δ 4.60 (s, O=CNH₂)
  • Comparison with Target Compound :
    • The target compound lacks hydrazone functionalization, which in derivatives like 6–8 confers strong hydrogen-bonding capacity and bioactivity (e.g., antimicrobial or enzyme inhibition).
    • Methoxy groups in the target compound likely reduce polarity compared to nitro- or amide-substituted analogues, affecting solubility and pharmacokinetics.

Natural Product Analogues: Meroterpenoids

Brasilianoid B (), a meroterpenoid with a fused furo-oxepine system, shares structural motifs with the target compound:

  • Structural Overlaps : Both feature polycyclic ether frameworks and methyl substituents.
  • Divergences: Brazilianoid B includes additional ketone and methyl groups, contributing to its complex stereochemistry (e.g., [α]²⁰_D = −40°) and bioactivity . The target compound’s methoxy groups are absent in brasilianoid B, which instead relies on hydroxyl and methyl groups for reactivity.

Research Findings and Mechanistic Insights

Methoxyl Participation: The target compound’s synthesis relies on methoxyl groups stabilizing carbocation intermediates during solvolysis, a mechanism absent in non-methoxy analogues .

Yield Trends : Fully saturated derivatives (e.g., 8b, 14% yield) are harder to synthesize than partially unsaturated ones (e.g., 9b, 56% yield), likely due to increased ring strain .

Reactivity : Unlike photochemically reactive intermediates (e.g., 3a and 3b), the target compound’s stability under oxidative conditions remains unstudied but is hypothesized to form stable ethers rather than peroxides .

Data Tables

Table 1: Comparative Yields of Cyclohepta-Furan Derivatives (From )

Compound Synthesis Method Yield Key Feature
Target Compound (II) Solvolysis N/A Methoxyl participation
8b Method B 14% Fully saturated cycloheptane
9b Method B 56% Partially unsaturated

Table 2: Functionalized Derivatives (From )

Compound Substituent Type Yield Melting Point Notable Spectral Data
6 2,4-Dinitrophenyl 86% 181–182°C HR-MS: m/z 429.1763 ([M+H]⁺)
7 Benzoyl 60% 45–46°C ^1H-NMR: δ 7.79 (s, Ar-H)
8 Carbamoyl 84% 171–173°C IR: 1690 cm⁻¹ (amide C=O)

Biological Activity

3,4-Dimethoxy-6,7,8,9,10,10a-hexahydro-5ah-benzo[b]cyclohepta[d]furan is a bicyclic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic system that includes a benzo[b]cycloheptane framework fused with a furan ring. The presence of two methoxy groups enhances its chemical properties and may influence its biological activity. The molecular formula is C15H20O3C_{15}H_{20}O_3 with a CAS number of 16958-56-8.

Pharmacological Applications

Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects:

  • Anti-inflammatory Properties : Similar compounds have shown effectiveness in reducing inflammation in various models.
  • Analgesic Effects : Some derivatives have been studied for their pain-relieving properties.
  • Antimicrobial Activity : The compound's structure suggests potential efficacy against microbial infections.

The methoxy substituents may enhance lipophilicity and bioavailability, making this compound a candidate for further pharmacological studies .

Interaction studies focus on the compound's binding affinity with biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use .

Synthesis Methods

Several synthetic routes have been explored for compounds related to this compound. Common methods include:

  • Cyclization Reactions : Utilizing various reagents to promote the formation of the bicyclic structure.
  • Functional Group Modifications : Introducing or modifying methoxy groups to enhance biological activity.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Methoxybenzo[b]cyclohepteneContains a methoxy group but lacks additional saturationSimpler structure with different reactivity
2-MethoxytetrahydrofuranFeatures a furan ring but no bicyclic systemMore flexible due to lack of fused rings
1-Methyl-2-methoxynaphthaleneNaphthalene structure with methoxy substitutionsExhibits distinct electronic properties due to naphthalene system

The uniqueness of this compound lies in its specific combination of saturated carbon atoms and methoxy substituents within a bicyclic framework that may enhance its biological activity compared to these similar compounds .

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